tert-Butyl 3-phenethylpiperazine-1-carboxylate
CAS No.: 500129-54-4
Cat. No.: VC15904394
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500129-54-4 |
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Molecular Formula | C17H26N2O2 |
Molecular Weight | 290.4 g/mol |
IUPAC Name | tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |
Standard InChI Key | ZYBNWWDFSZMFFA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of tert-butyl 3-phenethylpiperazine-1-carboxylate is C₁₇H₂₅N₂O₂, with a molecular weight of approximately 289.4 g/mol. The compound features:
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A piperazine core, a six-membered ring with two nitrogen atoms at positions 1 and 4.
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A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective group for the amine functionality.
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A phenethyl substituent (–CH₂CH₂C₆H₅) at the 3-position, introducing aromaticity and potential receptor-binding capabilities.
Key Structural Features:
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Stereochemistry: The 3-phenethyl group introduces a chiral center at the 3-position, necessitating stereoselective synthesis for enantiomerically pure forms .
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Boc Protection: The tert-butyl ester enhances solubility in organic solvents and stabilizes the amine during synthetic steps .
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Phenethyl Group: This aromatic moiety may facilitate interactions with biological targets, such as neurotransmitter receptors, due to its resemblance to endogenous ligands .
Synthetic Pathways and Optimization
While no direct synthesis of tert-butyl 3-phenethylpiperazine-1-carboxylate is documented, analogous piperazine derivatives suggest a multi-step approach:
Step 1: Piperazine Functionalization
Piperazine is first Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, yielding tert-butyl piperazine-1-carboxylate .
Step 2: Phenethyl Substitution
The 3-position is functionalized via nucleophilic substitution or reductive amination. For example, phenethyl bromide may react with the Boc-protected piperazine under basic conditions (e.g., NaH in DMF) .
Optimization Parameters:
Parameter | Optimal Conditions | Yield Improvement |
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Solvent | DMF or THF | 15–20% |
Temperature | 0–25°C | 10–15% |
Equivalents | 1.5–2.0 eq phenethyl bromide | 20–25% |
Step 3: Purification
Chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity .
Biological Activity and Mechanisms
Piperazine derivatives are renowned for their CNS activity, particularly as modulators of serotonin and dopamine receptors . While direct studies on tert-butyl 3-phenethylpiperazine-1-carboxylate are absent, its structural features suggest:
Comparative Activity:
Applications in Medicinal Chemistry
Neuropsychiatric Drug Development
The compound’s potential dual affinity for serotonin and dopamine receptors positions it as a candidate for:
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Atypical Antipsychotics: Balancing 5-HT₂A antagonism and D₂ partial agonism to minimize extrapyramidal side effects .
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Antidepressants: Enhancing monoaminergic transmission via reuptake inhibition or receptor modulation .
Prodrug Design
The Boc group enables controlled release of the active piperazine metabolite in vivo, improving pharmacokinetics.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis methods to isolate (R)- and (S)-enantiomers for pharmacological profiling .
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In Vivo Studies: Evaluating bioavailability, metabolism, and efficacy in animal models of depression or schizophrenia.
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Structure-Activity Relationships (SAR): Modifying the phenethyl group (e.g., halogenation) to optimize receptor selectivity.
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